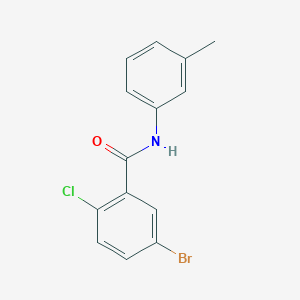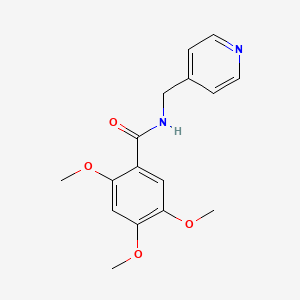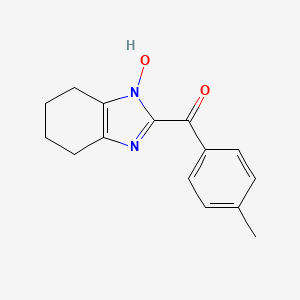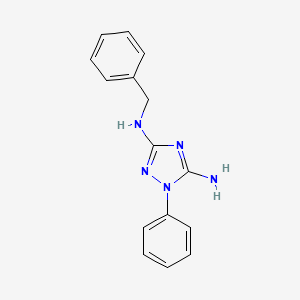
5-bromo-2-chloro-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCB and is a member of the benzamide family. The molecular formula of BCB is C14H11BrClN2O, and its molecular weight is 344.61 g/mol.
Mécanisme D'action
The mechanism of action of BCB is not fully understood. However, it is believed that BCB exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. BCB has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
BCB has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. BCB has also been found to induce DNA damage in cancer cells, which leads to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BCB in lab experiments is its potent anti-cancer activity. BCB has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using BCB is its complex synthesis process, which requires expertise and precision.
Orientations Futures
There are several future directions for research on BCB. One of the major areas of research is in the development of more efficient synthesis methods for BCB. This would enable researchers to produce BCB in larger quantities, which would facilitate further research. Another future direction is in the development of more potent analogs of BCB, which could lead to the development of more effective anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of BCB and its potential applications in the treatment of neurodegenerative disorders.
In conclusion, BCB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer activity and potential use in the treatment of neurodegenerative disorders make it a promising candidate for further research. However, its complex synthesis process and limited availability are some of the challenges that need to be addressed for further research.
Méthodes De Synthèse
The synthesis of BCB involves a multi-step process that includes the reaction of 3-methylbenzoyl chloride with 2-amino-5-bromo-3-chlorobenzoic acid. The resulting product is then subjected to further reactions to obtain the final product, BCB. The synthesis of BCB is a complex process that requires expertise and precision.
Applications De Recherche Scientifique
BCB has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry. BCB has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(15)5-6-13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDWMQZOLURHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)



![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)

![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)

![4-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B5802585.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)
![2-(4-tert-butylphenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5802590.png)